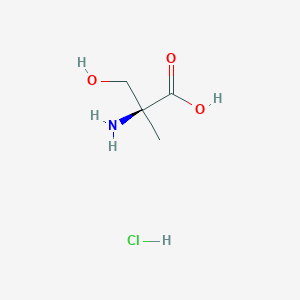

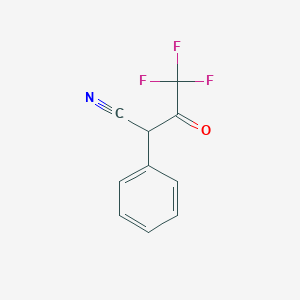

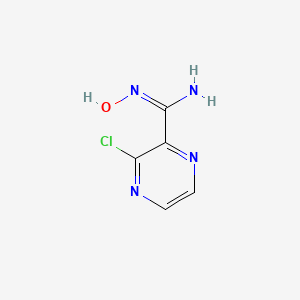

3-chloro-N'-hydroxypyrazine-2-carboximidamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-N'-hydroxypyrazine-2-carboximidamide

Synthesis Analysis

While specific synthesis details for "3-chloro-N'-hydroxypyrazine-2-carboximidamide" are not directly available, related compounds such as pyrazolo[1,5-a]pyrimidines and aminopyrazines have been synthesized through methods involving chlorination and aminisation from related pyrimidine derivatives, suggesting possible analogous pathways for the synthesis of "3-chloro-N'-hydroxypyrazine-2-carboximidamide" (Lu Jiu-fu et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds indicates potential for forming stable crystal structures with moderate activity, which could provide insights into the molecular arrangement and stability of "3-chloro-N'-hydroxypyrazine-2-carboximidamide" (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

Reactivity studies on aminopyrazine derivatives reveal photochemical properties and reactions, such as isomerization under UV irradiation, which could inform on the chemical reactivity and photo-stability of "3-chloro-N'-hydroxypyrazine-2-carboximidamide" (M. Pagacz-Kostrzewa et al., 2021).

Physical and Chemical Properties Analysis

The physical and chemical properties of closely related compounds, including solubility, crystal structure, and thermal stability, offer valuable insights into the behavior of "3-chloro-N'-hydroxypyrazine-2-carboximidamide" in different environments (R. Tayebee et al., 2008).

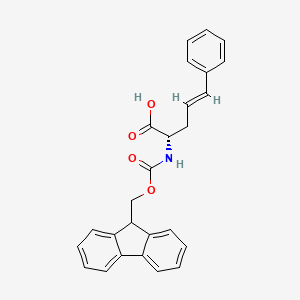

cis-2-Aminomethyl-1-methyl-cyclohexanol Hydrochloride

Synthesis Analysis

The synthesis of cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride involves stereoselective processes, demonstrating the significance of cis/trans isomerism in dictating the route and efficiency of synthesis (T. Govindaraju et al., 2003).

Molecular Structure Analysis

Crystal structure analysis of related cyclohexanol derivatives highlights the importance of stereochemistry in determining molecular properties and potential applications, providing a framework for understanding the structure of cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride (F. Gallou et al., 2010).

Chemical Reactions and Properties

Research on cyclohexanedicarboxylate derivatives, similar in structural motif to cis-2-Aminomethyl-1-methyl-cyclohexanol hydrochloride, reveals complex reactivity and formation of diverse supramolecular architectures, suggesting rich chemistry for further exploration (P. Thuéry & J. Harrowfield, 2017).

Physical and Chemical Properties Analysis

The synthesis and characterization of related cyclohexanol derivatives underline the role of isomerism in affecting physical and chemical properties, including solubility and thermal stability, which are critical for the development of pharmaceutical intermediates (Li Jia-jun, 2012).

科学的研究の応用

Copper Recovery from Chloride Solutions

Research demonstrates the potential of hydrophobic N′-alkyloxypyridine-2-, -3-, and -4-carboximidamides, similar in structure to 3-chloro-N'-hydroxypyrazine-2-carboximidamide, for extracting copper(II) from chloride solutions. This study outlines the effect of extractant structure, metal and chloride ion concentrations, and shaking time on copper(II) removal. Complexation mechanisms and speciation studies suggest these compounds can efficiently extract copper, indicating their utility in metal recovery processes (Wojciechowska et al., 2017).

Elimination of Carcinogenic Chromium(VI)

N,N-dihexyl-N'-hydroxypyridine-2-carboximidamide, structurally related to 3-chloro-N'-hydroxypyrazine-2-carboximidamide, has been used alongside commercial ionic liquids for the reduction and elimination of carcinogenic chromium(VI) from aqueous solutions. Optimal conditions for efficient Cr(VI) reduction were established, highlighting the compound's efficacy in environmental detoxification efforts (Wójcik et al., 2020).

Corrosion Inhibition

N-hydroxypyrazine-2-carboxamide has been identified as a green and effective corrosion inhibitor for mild steel in acidic solutions, showcasing a high inhibition efficiency. The study, focusing on gravimetric analysis, electron impedance spectroscopy, and surface morphological changes, underscores its potential in protecting metal surfaces from corrosion, which can be extrapolated to related compounds like 3-chloro-N'-hydroxypyrazine-2-carboximidamide for similar applications (Dewangan et al., 2022).

特性

IUPAC Name |

3-chloro-N'-hydroxypyrazine-2-carboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN4O/c6-4-3(5(7)10-11)8-1-2-9-4/h1-2,11H,(H2,7,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYAXNYRTXTVBK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=NO)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C(=N1)/C(=N\O)/N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-N-hydroxy-2-pyrazinecarboximidamide | |

CAS RN |

175203-31-3 |

Source

|

| Record name | 3-Chloro-N-hydroxy-2-pyrazinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。